molecular formula C8H10N2O2S B1415392 [(6-Ethylpyrimidin-4-yl)thio]acetic acid CAS No. 1105192-37-7

[(6-Ethylpyrimidin-4-yl)thio]acetic acid

Cat. No.: B1415392
CAS No.: 1105192-37-7
M. Wt: 198.24 g/mol
InChI Key: BCXRJPCSLFRHFN-UHFFFAOYSA-N
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Description

[(6-Ethylpyrimidin-4-yl)thio]acetic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of thioacetic acids and has a molecular formula of C8H10N2O2S.

Preparation Methods

The synthesis of [(6-Ethylpyrimidin-4-yl)thio]acetic acid typically involves the reaction of 6-ethylpyrimidine-4-thiol with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(6-Ethylpyrimidin-4-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thio group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

[(6-Ethylpyrimidin-4-yl)thio]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [(6-Ethylpyrimidin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

[(6-Ethylpyrimidin-4-yl)thio]acetic acid can be compared with other similar compounds, such as:

    [(6-amino-2-ethylpyrimidin-4-yl)thio]acetic acid: This compound has an amino group instead of an ethyl group, which may result in different chemical and biological properties.

    [(6-methylpyrimidin-4-yl)thio]acetic acid: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(6-ethylpyrimidin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-6-3-7(10-5-9-6)13-4-8(11)12/h3,5H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRJPCSLFRHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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